Europium(III) acetate hydrate

Catalog No.
S3092667
CAS No.
62667-64-5
M.F
C6H11EuO7
M. Wt
347.111
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Europium(III) acetate hydrate

CAS Number

62667-64-5

Product Name

Europium(III) acetate hydrate

IUPAC Name

acetic acid;europium;hydrate

Molecular Formula

C6H11EuO7

Molecular Weight

347.111

InChI

InChI=1S/3C2H4O2.Eu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2

InChI Key

JGJIXMFWDPQYRL-UHFFFAOYSA-K

SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Eu]

Solubility

not available
  • Sol-Gel Precursor for Thin Films

    Europium(III) acetate hydrate can be used as a starting material in the sol-gel process to prepare thin films doped with europium(III) ions (Eu3+) []. Lanthanide ions, like Eu3+, possess distinct electronic configurations that result in sharp emission lines. By incorporating Eu3+ into a host material through the sol-gel method, researchers can create thin films with specific luminescence properties for applications in optoelectronics and displays [].

  • Synthesis of Europium(III) Fluoride Nanoparticles

    Europium(III) acetate hydrate serves as a precursor for synthesizing europium(III) fluoride nanoparticles. These nanoparticles exhibit efficient luminescence, making them attractive for various research areas. For instance, they can be used as biolabels for cellular imaging or as functional components in photonic devices.

  • Doping for Quantum Dots

    Researchers have explored using europium(III) acetate hydrate as a dopant material for cadmium selenide (CdSe) quantum dots. Quantum dots are semiconductor nanocrystals with unique optical properties. Doping CdSe quantum dots with europium(III) ions can broaden their light absorption range, potentially leading to improved efficiency in solar cell applications.

Europium(III) acetate hydrate is an inorganic compound with the chemical formula Eu CH3COO 3xH2O\text{Eu CH}_3\text{COO }_3\cdot x\text{H}_2\text{O}. In this compound, europium is in the +3 oxidation state, and it can exist in various hydrated forms, including the sesquihydrate and tetrahydrate. The compound is characterized by its moderate solubility in water and its ability to decompose into europium oxide upon heating .

Physical Properties

The anhydrous form of europium acetate crystallizes in a monoclinic structure, while the hydrated forms exhibit distinct lattice parameters. For instance, the sesquihydrate has specific crystallographic parameters that define its unique structure .

Chemical Properties

Europium(III) acetate hydrate can undergo various

The synthesis of europium(III) acetate hydrate typically involves the reaction between europium oxide and acetic acid:

Eu2O3+6CH3COOH2Eu CH3COO 3+3H2O\text{Eu}_2\text{O}_3+6\text{CH}_3\text{COOH}\rightarrow 2\text{Eu CH}_3\text{COO }_3+3\text{H}_2\text{O}

Alternatively, direct interaction between elemental europium and acetic acid can yield similar products:

2Eu+6CH3COOH2Eu CH3COO 3+3H22\text{Eu}+6\text{CH}_3\text{COOH}\rightarrow 2\text{Eu CH}_3\text{COO }_3+3\text{H}_2\uparrow

Upon heating, the compound undergoes decomposition stages, losing water and transforming into various forms of europium oxide .

The primary synthesis methods for europium(III) acetate hydrate include:

  • Reaction with Acetic Acid: As previously mentioned, this involves heating europium oxide with acetic acid.
  • Electrochemical Reduction: This method allows for the formation of divalent europium compounds from the hydrated form .

Europium(III) acetate hydrate is utilized in several fields:

  • Fluorescent Materials: It serves as a precursor for fluorescent powders used in display technologies.
  • Chemical Reagent: It is employed in various chemical syntheses and research applications.
  • Biological Probes: Its luminescent properties make it suitable for use in biological imaging techniques .

Studies on the interactions of europium(III) acetate hydrate with other compounds have shown that it can form complexes with organic ligands. These interactions are crucial for its applications in luminescence and catalysis. The behavior of europium ions in biological systems also warrants further investigation to understand their potential toxicity and bioavailability .

Several compounds share similarities with europium(III) acetate hydrate, notably:

CompoundChemical FormulaUnique Features
Europium(II) acetateEu(CH₃COO)₂Exhibits different oxidation state; less stable
Terbium(III) acetateTb(CH₃COO)₃Similar structure but different luminescent properties
Lanthanum(III) acetateLa(CH₃COO)₃Often used in ceramics; different ionic radius

Uniqueness of Europium(III) Acetate Hydrate

What sets europium(III) acetate hydrate apart from these similar compounds is its specific luminescent properties attributed to the +3 oxidation state of europium. This feature makes it particularly valuable in applications requiring high sensitivity and specificity, such as biological imaging and advanced materials science .

The discovery of europium(III) acetate hydrate is intertwined with the broader history of rare-earth element chemistry. Europium itself was first isolated in 1901 by Eugène-Anatole Demarçay, who identified it through spectral analysis of samarium-gadolinium concentrates. The acetate derivative emerged as a subject of systematic study in the mid-20th century, coinciding with advancements in lanthanide coordination chemistry.

Early synthesis methods involved direct reactions between europium metal or oxide and acetic acid. For example, the stoichiometric reaction:
$$ \text{Eu}2\text{O}3 + 6\,\text{CH}3\text{COOH} \rightarrow 2\,\text{Eu(CH}3\text{COO)}3 + 3\,\text{H}2\text{O} $$
yielded hydrated forms under controlled crystallization. These protocols laid the groundwork for modern hydrothermal and electrochemical synthesis techniques.

A pivotal moment occurred in the 1960s when the Mountain Pass mine (California) provided bastnäsite ore with 0.1% europium content, enabling industrial-scale production. This supply chain development coincided with the compound’s adoption in color television phosphors, revolutionizing display technology through its red-emitting Eu³⁺ centers.

Current Research Significance and Applications

Contemporary studies exploit europium(III) acetate hydrate’s dual role as a precursor and functional material:

Table 1: Key Applications of Europium(III) Acetate Hydrate

Application SectorSpecific Use CaseTechnical Relevance
Electronics ManufacturingRed phosphors for OLED/LED displaysSharp emission at 613 nm (⁵D₀→⁷F₂ transition)
CatalysisHeterogeneous catalyst supportsLewis acidity enhances reaction rates in esterification
Materials ScienceDopant for optoelectronic thin filmsImproves quantum efficiency in Y₂O₃:Eu³⁺ coatings
Analytical ChemistryProbe for water structure analysisModifies hydrogen-bond networks detectable via Raman spectroscopy

Recent breakthroughs include its use in microfluidic synthesis of quantum dots, where the hydrate’s controlled decomposition enables precise size tuning. Furthermore, studies demonstrate that europium(III) acetate solutions alter water’s hydrogen-bonding dynamics even at ultralow concentrations (10⁻²⁴ M), suggesting novel applications in solvent engineering.

Theoretical Frameworks in Europium(III) Compound Studies

The electronic behavior of europium(III) acetate hydrate is interpreted through two principal theoretical lenses:

  • Crystal Field Theory (CFT): Explains the splitting of europium’s 4f orbitals in the acetate ligand environment. The monoclinic crystal structure (space group C2/c) creates an asymmetric field, lifting degeneracies and enabling parity-forbidden f-f transitions.

  • Judd-Ofelt Theory: Quantifies radiative transition probabilities between 4f states. The theory’s intensity parameters (Ω₂, Ω₄, Ω₆) for europium(III) acetate hydrate correlate with its exceptional luminescence quantum yield. For instance, the Ω₂ parameter dominates in this compound due to the polarizable acetate ligands, enhancing electric dipole transitions:
    $$ \Omega\lambda = \frac{9h}{8\pi^2mc} \cdot \frac{\chi}{n^2} \cdot \frac{1}{(2J+1)} \sum{t,p} | \langle 4f| U^{(t)} |4f \rangle |^2 $$
    where $$ \chi $$ is the local field correction and $$ n $$ the refractive index.

These frameworks enable predictive modeling of the compound’s photophysical behavior. For example, temperature-dependent lifetime measurements reveal non-radiative quenching pathways via O-H oscillators in the hydration sphere, informing dehydration strategies to boost luminescence efficiency.

Dates

Modify: 2023-08-18

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